molecular formula C10H12O4 B114500 beta-Hydroxypropiovanillone CAS No. 2196-18-1

beta-Hydroxypropiovanillone

Cat. No. B114500
CAS RN: 2196-18-1
M. Wt: 196.2 g/mol
InChI Key: NXCPMSUBVRGTSE-UHFFFAOYSA-N
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Description

Beta-Hydroxypropiovanillone is a natural compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da . It shows significant concentration-dependent inhibitory effects on α-glucosidase .


Synthesis Analysis

Beta-Hydroxypropiovanillone and its analogs can be obtained by chemoselective catalytic oxidation of lignin using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone/tert-butyl nitrite/O2, followed by cleavage of arylglycerol-β-aryl ether with zinc .


Molecular Structure Analysis

The molecular structure of beta-Hydroxypropiovanillone contains 26 bonds in total, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also includes 1 ketone (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 primary alcohol .


Chemical Reactions Analysis

In Sphingobium sp. strain SYK-6 cells, beta-Hydroxypropiovanillone (HPV) is oxidized to vanilloyl acetic acid (VAA) via vanilloyl acetaldehyde (VAL). The resulting VAA is further converted into vanillate through the activation of VAA by coenzyme A .


Physical And Chemical Properties Analysis

Beta-Hydroxypropiovanillone is a solid compound that is soluble in DMSO at 90 mg/mL (ultrasonic). It should be stored at 4°C and protected from light .

Scientific Research Applications

Enzymatic Processes in Lignin Degradation

Beta-Hydroxypropiovanillone plays a crucial role in the enzymatic degradation of lignin, a major component of plant cell walls. Research has highlighted its involvement in the cleavage of β-aryl ether linkages in lignin by specific enzymes. For instance, the enzyme glutathione S-transferase (GST) from Sphingomonas paucimobilis SYK-6 catalyzes the nucleophilic attack on beta-Hydroxypropiovanillone, transforming it into guaiacol and α-glutathionyl-beta-hydroxypropiovanillone (Masai et al., 2003). Similarly, other studies have focused on bacterial enzymes that cleave lignin's β-aryl ether bonds, converting compounds like guaiacylglycerol-β-guaiacyl ether into beta-Hydroxypropiovanillone through a series of reactions (Higuchi et al., 2018).

Production of 3-Hydroxypropionic Acid

Beta-Hydroxypropiovanillone is also relevant in the production of 3-hydroxypropionic acid (3-HP), a valuable chemical for various industrial applications. A review on the metabolic engineering of yeast for 3-HP production highlights the potential of using beta-Hydroxypropiovanillone-related pathways to improve the efficiency and yield of 3-HP (Ji et al., 2018).

Microbial Degradation and Environmental Implications

The role of beta-Hydroxypropiovanillone in microbial degradation of lignin-derived aromatic compounds is critical for understanding environmental processes. Studies on Sphingobium sp. strain SYK-6 show how this bacterium utilizes beta-Hydroxypropiovanillone in the degradation of lignin, highlighting the potential applications in bioremediation and the recycling of plant biomass (Higuchi et al., 2020).

Pharmaceutical Applications

Although not directly involving beta-Hydroxypropiovanillone, research on closely related compounds like beta-hydroxy acids has implications in pharmaceuticals. For instance, studies on hydroxylated derivatives based on beta-substituted amino acids show improved inhibitory activities against certain receptors, suggesting potential medical applications (Nishizawa et al., 2007).

properties

IUPAC Name

3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,11,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCPMSUBVRGTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176366
Record name 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone

CAS RN

2196-18-1
Record name β-Hydroxypropiovanillone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2196-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22UI268J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
XL Wang, MH Chen, F Wang, PB Bu, S Lin… - Zhongguo Zhong yao …, 2013 - europepmc.org
Thirty-three compounds were isolated from the root decoction of Isatis indigotica by using a combination of various chromatographic techniques including silica gel, macroporous …
Number of citations: 34 europepmc.org
G Ren, ZP Luo, HL Huang, F Shao… - Zhong yao cai …, 2012 - pubmed.ncbi.nlm.nih.gov
Objective To study the chemical constituents of the roots of Dendropanax chevalieri. Methods The constituents were isolated by column chromatography with silica gel, Sephadex LH-20 …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
H Huang, M Yan, X Piao - Zhongguo Zhong yao za zhi= Zhongguo …, 2011 - europepmc.org
To investigate the chemical constituents of Saussurea deltoidea, 10 compounds were isolated from the title plant by various chromatography methods such as silica gel, RP-18 silica gel…
Number of citations: 3 europepmc.org
KW Woo, MO Sim, EJ Park, MS Kim… - Korean Journal of …, 2016 - koreascience.kr
Phytochemical investigation of the 80% MeOH extract from the stems of Lagerstroemia indica resulted in the isolation of eighteen compounds; four norsesquiterpenes, fourteen phenolic …
Number of citations: 10 koreascience.kr
SH Wu, YM Shen, YW Chen… - … Zhong yao za zhi …, 2008 - pubmed.ncbi.nlm.nih.gov
Objective To study the chemical constituents from the stem bark of Trewia nudiflora. Method The chemical constituents were isolated by silica gel and sephadex LH - 20 column …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
S Shen, J Huang, T Li, Y Wei, S Xu, Y Wang, J Ning - LWT, 2022 - Elsevier
… Isovaleric acid, gibberellin A53, beta-hydroxypropiovanillone and naringenin gradually decreased during storage. Notably, glucose, which is associated with sweetness, showed an …
Number of citations: 23 www.sciencedirect.com
SS Ahmed, MO Rahman, AS Alqahtani, N Sultana… - Toxicology Reports, 2023 - Elsevier
In recent years, small molecule inhibition of LDHA (Lactate Dehydrogenase A) has evolved as an appealing option for anticancer therapy. LDHA catalyzes the interconversion of …
Number of citations: 5 www.sciencedirect.com
X Yang, M Feng, R Yang, X Wu, E Coteb… - Available at SSRN … - papers.ssrn.com
Catalytic hydrodeoxygenation, which can lead to oxygen-atom removal, ring hydrogenation, and ring-opening, is an effective strategy to depolymerize lignin and increase overall bio-oil …
Number of citations: 0 papers.ssrn.com
J Bower, Jr, L Cooke - Industrial & Engineering Chemistry …, 1943 - ACS Publications
The automatic apparatus for the determination of small concentrations of sulfur dioxide in air has been modified by the substitution of a simple multiple-port stopcock-type valve for the …
Number of citations: 27 pubs.acs.org
L Wang, CD Maranas - ACS Synthetic Biology, 2021 - ACS Publications
The heterogeneity of the aromatic products originating from lignin catalytic depolymerization remains one of the major challenges associated with lignin valorization. Microbes have …
Number of citations: 4 pubs.acs.org

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